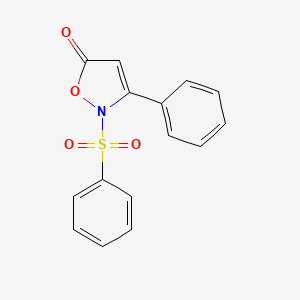

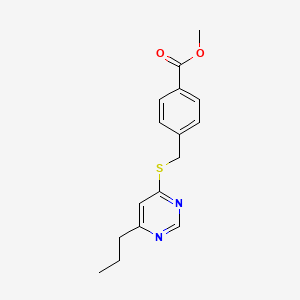

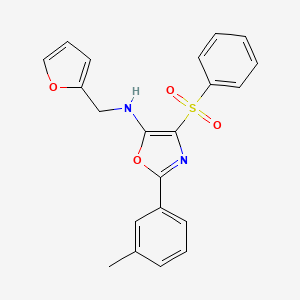

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is a chemical compound that is related to 2-(Phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent . The Davis reagent is an especially useful reagent for the α-hydroxylation of ketones and esters .

Chemical Reactions Analysis

The Davis reagent, a related compound, enables a generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones in very good isolated yields .Scientific Research Applications

Davis Oxidation Reagent

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone: , commonly known as the Davis reagent, plays a crucial role in organic synthesis. Here’s how:

- Davis Oxidation : This reagent is particularly useful for the α-hydroxylation of ketones and esters, a transformation known as the Davis Oxidation . When ketone or ester enolates react with the Davis reagent, they yield α-hydroxy carbonyl or carboxyl compounds with excellent stereochemistry .

Sulfone Synthesis

The Davis reagent enables the generation of sulfinate anions by oxidizing the corresponding thiolates. These sulfinate anions can then undergo S-alkylation under phase-transfer catalysis, resulting in the formation of sulfones. Notably, this process provides sulfones in very good isolated yields .

Future Research Directions

While the above applications are well-established, ongoing research continues to uncover novel uses for this intriguing compound. Researchers are exploring its potential in medicinal chemistry, asymmetric synthesis, and other fields. Keep an eye out for exciting developments!

Mechanism of Action

Target of Action

Compounds like “3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone” often target enolate anions generated in situ from ketones or esters .

Mode of Action

These compounds can enable an oxidation of enolates to provide α-hydroxylated compounds . The transfer of oxygen from N-sulfonyloxaziridines to nucleophiles happens in a SN2 mechanism, in which the enolate anion as nucleophile attacks the oxaziridine oxygen atom to give a hemiaminal intermediate .

Biochemical Pathways

The affected pathways often involve the α-hydroxylation of ketones and esters, known as Davis Oxidation . This can lead to the production of α-hydroxy carbonyl or carboxyl compounds .

Pharmacokinetics

Similar compounds are often used as substrates for enolate reactions .

Result of Action

The molecular and cellular effects often involve the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .

properties

IUPAC Name |

2-(benzenesulfonyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15-11-14(12-7-3-1-4-8-12)16(20-15)21(18,19)13-9-5-2-6-10-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPNOQSVXJSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)

![(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid](/img/structure/B2711568.png)

![9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)

![6-Oxaspiro[3.5]nonan-9-one](/img/structure/B2711576.png)